5-(2,2-Diphenylethenyl)imidazolidine-2,4-dione
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Overview
Description
5-(2,2-Diphenylethenyl)imidazolidine-2,4-dione is a compound that belongs to the class of imidazolidine-2,4-diones. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, including anticonvulsant and antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Diphenylethenyl)imidazolidine-2,4-dione can be achieved through several methods. One common approach involves the Knoevenagel condensation reaction, where benzil and urea are reacted in the presence of a base such as sodium hydroxide. The reaction proceeds via intramolecular cyclization to form the imidazolidine-2,4-dione core .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(2,2-Diphenylethenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazolidine-2,4-dione derivatives .
Scientific Research Applications
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It has shown promise as an antibacterial and anticonvulsant agent.
Medicine: The compound is being investigated for its potential use in treating epilepsy and other neurological disorders.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of 5-(2,2-Diphenylethenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, it has been shown to bind to the voltage-gated sodium channels in neurons, which helps in stabilizing the neuronal membrane and preventing seizures. Additionally, its antibacterial activity is attributed to its ability to inhibit bacterial protein synthesis .
Comparison with Similar Compounds
Similar Compounds
5-Phenylimidazolidine-2,4-dione: Known for its anticonvulsant properties.
5-Benzylideneimidazolidine-2,4-dione: Used as a UV filter in sunscreens.
5-Methyl-5-phenylimidazolidine-2,4-dione: Investigated for its anticancer properties
Uniqueness
5-(2,2-Diphenylethenyl)imidazolidine-2,4-dione stands out due to its unique structure, which imparts distinct biological activities.
Properties
CAS No. |
915318-09-1 |
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Molecular Formula |
C17H14N2O2 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
5-(2,2-diphenylethenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C17H14N2O2/c20-16-15(18-17(21)19-16)11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,15H,(H2,18,19,20,21) |
InChI Key |
AXWUMWDOSDXWNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2C(=O)NC(=O)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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